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Efavirenz Penteneyne

Cat. No.: B1161625
M. Wt: 315.67
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Background of Efavirenz (B1671121) and its Chemical Analogs

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of Human Immunodeficiency Virus (HIV) type 1. kemiezen.comsimsonpharma.com It functions by binding to a non-competitive site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its activity and preventing the replication of the virus. patsnap.com The chemical structure of Efavirenz features a benzoxazinone (B8607429) core with a cyclopropylacetylene (B33242) side chain and a trifluoromethyl group, which are crucial for its therapeutic activity. wikipedia.org

The development of chemical analogs of Efavirenz has been a significant area of research, driven by the need to address challenges such as the emergence of drug-resistant viral strains. researchgate.net Scientists have explored modifications to the Efavirenz structure, including alterations to the aromatic ring and replacement of the cyclopropylacetylene side chain, to develop new compounds with potentially improved efficacy, a better resistance profile, or enhanced pharmacological properties. nih.govseu.edu

Rationale for Dedicated Research on Efavirenz Penteneyne as a Specific Chemical Entity

This compound, identified as an impurity and a related compound of Efavirenz, has garnered scientific interest due to its structural similarity to the parent drug. glppharmastandards.com Its chemical name is (S)-6-Chloro-4-(3-methylbut-3-en-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one or (S,Z)-6-Chloro-4-(pent-3-en-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, with a molecular formula of C14H9ClF3NO2 and a molecular weight of 315.67 g/mol . simsonpharma.comveeprho.com The key structural difference from Efavirenz lies in the side chain, where the cyclopropyl (B3062369) group is replaced by a penteneyne group—a five-carbon chain containing both a double and a triple bond.

The rationale for dedicated research into this compound stems from the broader objective of understanding the structure-activity relationships of Efavirenz analogs. The synthesis and study of compounds with modified side chains, such as the penteneyne analog, can provide valuable insights into the molecular interactions between the inhibitor and the reverse transcriptase enzyme. This knowledge is critical for the rational design of next-generation NNRTIs.

Scope and Objectives of the Academic Research Investigation

Synthesis and Characterization: To develop and optimize synthetic routes for the production of this compound and to fully characterize its chemical and physical properties.

Biological Activity Assessment: To determine the in vitro and in vivo activity of this compound against wild-type and mutant strains of HIV-1 reverse transcriptase.

Structure-Activity Relationship (SAR) Studies: To understand how the replacement of the cyclopropylacetylene side chain with a penteneyne moiety affects the binding affinity and inhibitory potency of the molecule.

Pharmacokinetic Profiling: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a drug candidate.

The investigation of Efavirenz analogs with modified side chains, such as this compound, contributes to the ongoing efforts to expand the arsenal of antiretroviral agents and to overcome the challenge of drug resistance in HIV therapy.

Properties

Molecular Formula

C₁₄H₉ClF₃NO₂

Molecular Weight

315.67

Synonyms

(S)-6-Chloro-4-(3-methylbut-3-en-1-yn-1-yl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one

Origin of Product

United States

Chemical Synthesis and Advanced Synthetic Methodologies of Efavirenz Penteneyne

Historical Overview of Efavirenz (B1671121) Analog Synthesis Research

The journey into the synthesis of Efavirenz analogs is rooted in the extensive research history of Efavirenz itself. Efavirenz, chemically known as (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, was developed by DuPont Pharmaceuticals and approved by the FDA in 1998. nih.govnih.gov It became a cornerstone of antiretroviral therapy for HIV-1. nih.govresearchgate.net The initial synthetic routes, disclosed in patents and publications by Merck and DuPont, highlighted the primary chemical challenge: the creation of the stereogenic quaternary carbon center at the C4 position with a specific (S) configuration, as the (R) enantiomer is virtually inactive. google.comrsc.org

The exploration of analogs, such as Efavirenz Penteneyne, arises from this ongoing research. seu.edu Scientists have investigated replacing the cyclopropyl (B3062369) group with other moieties like pyridyl, furanyl, and thienyl to probe the impact on antiviral activity. seu.edu this compound, where the cyclopropylethynyl side chain is replaced by a 3-methylbut-3-en-1-ynyl group, represents one such structural modification. vulcanchem.com The synthesis of such analogs leverages the robust methodologies developed for Efavirenz while introducing new challenges related to the synthesis and coupling of the novel side chain.

Detailed Analysis of Proposed Synthetic Routes for this compound

While specific published synthetic routes for this compound are not widely detailed, a logical synthetic pathway can be proposed based on the well-established synthesis of Efavirenz. The core transformations would remain the same, with modifications centered on the introduction of the penteneyne moiety. The retrosynthetic analysis would disconnect the target molecule into two key fragments: a trifluoromethyl ketone precursor and the 3-methylbut-3-en-1-yne side chain.

The forward synthesis would likely commence with 4-chloroaniline, which is converted over several steps into the key intermediate, an aryl trifluoromethyl ketone. acs.orgnih.gov The crucial step is the subsequent asymmetric addition of the penteneyne side chain to the ketone's carbonyl group to establish the chiral center, followed by cyclization to form the benzoxazinone (B8607429) ring.

Stereoselective and Enantioselective Synthesis Methodologies for this compound

The paramount challenge in synthesizing this compound is the enantioselective construction of the C4 quaternary stereocenter bearing a trifluoromethyl group. google.com Methodologies developed for Efavirenz are directly applicable here.

Chiral Auxiliary-Mediated Addition: The original and highly successful Merck process involves the enantioselective addition of a lithium acetylide to the trifluoromethyl ketone, mediated by a chiral ligand. rsc.orgacs.org For this compound, this would involve reacting the lithium salt of 3-methylbut-3-en-1-yne with the ketone precursor in the presence of a chiral amino alcohol like (1R,2S)-N-pyrrolidinylnorephedrine (PNE). nih.govacs.org This process is known to provide the desired tertiary alcohol with high enantiomeric excess (ee). rsc.org

Organocatalytic Approaches: More recent advancements have explored metal-free, organocatalytic methods. One such strategy involves the enantioselective trifluoromethylation of an alkynyl ketone. nih.govmdpi.com In this scenario, a precursor ketone already bearing the penteneyne side chain would be reacted with a trifluoromethyl source (e.g., Me₃SiCF₃) in the presence of an organocatalyst, such as a cinchonidine (B190817) derivative. nih.govmdpi.com While initial attempts using this method for Efavirenz showed moderate enantioselectivity (50-80% ee), optimization of the catalyst structure has led to significant improvements. rsc.orgnih.gov A 2018 study demonstrated that a novel quinine-derived catalyst could achieve 93% ee for the trifluoromethylation step. nih.gov

Mechanistic Investigations of Key Reaction Steps and Intermediate Compounds

The key reaction step is the enantioselective alkynylation of the aryl trifluoromethyl ketone. Investigations into the mechanism for Efavirenz synthesis, which can be extrapolated to the penteneyne analog, suggest the formation of complex organometallic species.

When using a zinc-mediated approach, the chiral amino alcohol ligand, the ketone substrate, and a zinc reagent (like diethylzinc) form a well-defined complex. acs.org This complex acts as a chiral environment, directing the nucleophilic attack of the zinc acetylide (formed from the alkyne and the zinc reagent) to one face of the ketone carbonyl. rsc.orgacs.org It has been proposed that a stable 2:2 symmetric cubic tetramer aggregate is the active catalytic species, and its formation requires strict control over stoichiometry and reaction conditions to achieve optimal conversion and enantioselectivity. nih.gov The reaction ultimately yields the chiral tertiary propargyl alcohol intermediate. rsc.orgnih.gov

The subsequent key step is the cyclization to form the 1,4-dihydro-2H-3,1-benzoxazin-2-one ring. This is typically achieved by reacting the amino alcohol intermediate with a carbonyl-delivering agent such as phosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), or diphenyl carbonate. juniperpublishers.comgoogle.com The amino group of the intermediate attacks the carbonyl agent, followed by an intramolecular cyclization where the tertiary alcohol's oxygen atom displaces a leaving group to form the final heterocyclic ring. google.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound would focus on maximizing yield and enantioselectivity in the key alkynylation step and ensuring efficient cyclization. Drawing from studies on Efavirenz synthesis, several parameters are critical.

For the Asymmetric Addition:

Temperature: The reaction is highly sensitive to temperature. For lithium-mediated additions, temperatures are often kept low (e.g., -10 to 0 °C) to maintain the stability of the organolithium reagents and improve selectivity. nih.gov Flow chemistry experiments for Efavirenz synthesis have shown that for certain steps, a temperature range of -70 °C to -40 °C is optimal, as higher temperatures can lead to decomposition of reagents like n-butyllithium. google.com

Stoichiometry: Precise control of the ratios of the ketone, alkyne, base (e.g., n-butyllithium), and chiral ligand is crucial. Early syntheses often required an excess of the alkyne and chiral ligand, but later developments, particularly zinc-mediated processes, have reduced the required amounts to near-stoichiometric levels (e.g., 1.1 to 1.2 equivalents). rsc.org

Solvent: The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF) or a mixture like toluene-hexane, influences the solubility and reactivity of the organometallic complexes. nih.gov

For Flow Synthesis Optimization: Continuous flow microreactors offer precise control over reaction parameters. For an analogous Efavirenz synthesis, optimization involved varying residence time, temperature, and reagent concentrations. google.com

Table 1: Exemplar Optimization Parameters for a Key Synthetic Step (Flow Synthesis Model) This table, based on data from Efavirenz synthesis optimization, illustrates the parameters that would be critical for developing a robust synthesis for this compound. google.com

ParameterRange ExploredOptimal ConditionOutcome at Optimum
Residence Time 5-20 minutes~10.5 minutesMaximum conversion
Temperature -70°C to 0°C~-45°C to -40°CMaximum conversion, minimized reagent decomposition
Reagent Ratio 1:1 to 1:2~1:1.5High purity of product

Comparative Analysis of Diverse Synthetic Strategies for the Penteneyne Moiety

The synthesis of the 3-methylbut-3-en-1-yne side chain is a critical prerequisite. This terminal enyne can be prepared via several established synthetic strategies.

Strategy 1: Elimination Reactions: A common approach starts from a more saturated precursor. For instance, a dihalo-alkane could undergo double dehydrohalogenation. Alternatively, a propargyl alcohol derivative, such as 3-methyl-1-butyn-3-ol, could be dehydrated under acidic or basic conditions to form the desired enyne. This method is often straightforward but can sometimes lead to mixtures of isomers or require harsh conditions.

Strategy 2: Coupling Reactions: Palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, are powerful tools. One could couple a vinyl halide (e.g., 2-bromopropene) with a protected acetylene (B1199291), such as trimethylsilylacetylene, followed by deprotection. This route offers high selectivity and functional group tolerance but involves more steps and the use of metal catalysts.

Strategy 3: Wittig-type Reactions: A Horner-Wadsworth-Emmons reaction of an appropriate phosphonate (B1237965) ylide with an aldehyde (e.g., formaldehyde) could generate the double bond, with the alkyne already in place on the phosphonate backbone.

Comparison:

Efficiency: Elimination reactions are often the most atom-economical and have fewer steps.

Scalability: Coupling reactions, while more complex, are often highly reliable and scalable, making them suitable for industrial production.

Versatility: Coupling strategies provide greater flexibility for creating a variety of substituted enyne analogs by simply changing the coupling partners.

Exploration of Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. wjarr.com

Flow Chemistry: The use of continuous flow microreactors, as demonstrated for Efavirenz synthesis, is a prime example of a greener approach. wjarr.commdpi.com Flow chemistry allows for superior control over reaction conditions, leading to higher yields, reduced by-products, and enhanced safety, especially when handling hazardous reagents. wjarr.comresearchgate.net A semi-continuous process for racemic Efavirenz has been shown to achieve a 45% yield over four steps. mdpi.com

Catalysis: Employing catalytic methods, whether organometallic or purely organic, is superior to using stoichiometric reagents. wjarr.com Catalytic asymmetric routes reduce waste by minimizing the need for chiral auxiliaries that are often used in large quantities. rsc.org Biocatalysis, using enzymes to perform specific transformations under mild conditions (neutral pH, ambient temperature), represents a highly sustainable option, reducing energy consumption and hazardous waste. nih.govwjarr.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Strategies that avoid protecting groups, such as the direct zinc-mediated alkynylation of the unprotected ketoaniline, improve atom economy. rsc.org

Safer Solvents: Minimizing the use of hazardous organic solvents is a key principle. Research into using water as a solvent or co-solvent in pharmaceutical synthesis is ongoing. mdpi.com While challenging for many organic reactions, successful examples exist and could be explored for certain steps in the synthesis of this compound. mdpi.com

By integrating these principles, a more sustainable and efficient synthesis for this compound can be envisioned, aligning with modern standards of pharmaceutical manufacturing. scilit.com

Advanced Structural Elucidation and Conformational Analysis of Efavirenz Penteneyne

Comprehensive Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like Efavirenz (B1671121) Penteneyne, advanced NMR methods provide detailed insights into its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra would reveal the chemical environment of each hydrogen and carbon atom, respectively. The distinct signals in the ¹H NMR spectrum would correspond to the protons of the benzoxazine (B1645224) ring, the chloro substituent's influence on adjacent aromatic protons, and the characteristic signals of the 3-methylbut-3-en-1-ynyl side chain. vulcanchem.com Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbons in the aromatic ring, the trifluoromethyl group, and the penteneyne moiety.

Solid-state NMR (ssNMR) could be employed to study the compound in its crystalline form. rsc.org This technique is particularly useful for investigating the effects of crystal packing on the molecular conformation and for characterizing different polymorphic forms. rsc.org

NMR Technique Information Obtained
¹H NMRChemical environment and number of different types of protons.
¹³C NMRChemical environment and number of different types of carbons.
COSYConnectivity between coupled protons.
HSQCDirect correlation between protons and the carbons they are attached to.
HMBCLong-range (2-3 bond) correlations between protons and carbons.
Solid-State NMRStructural information in the solid state, including conformational details influenced by crystal packing.

High-Resolution Mass Spectrometry and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of Efavirenz Penteneyne. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₄H₉ClF₃NO₂. vulcanchem.com

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. Analysis of these fragments provides valuable structural information, confirming the presence of key substructures like the benzoxazine ring and the penteneyne side chain. For instance, in negative ionization mode, a common fragmentation pattern for related compounds involves the loss of specific functional groups, which can be monitored to confirm the structure. nih.gov

Mass Spectrometry Technique Information Obtained
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement and confirmation of elemental composition.
Tandem Mass Spectrometry (MS/MS)Elucidation of fragmentation patterns to confirm structural motifs.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. vulcanchem.com These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate (B1207046) group within the benzoxazine ring. nih.gov Additionally, bands corresponding to the C-Cl, C-F (from the CF₃ group), C=C (alkene), and C≡C (alkyne) stretching vibrations would be present, confirming the presence of these key functional groups. vulcanchem.comnih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The C≡C and C=C bonds of the penteneyne side chain, for example, would likely produce strong and characteristic Raman signals. Comparing the IR and Raman spectra can provide a more complete picture of the molecule's vibrational properties and confirm its structural features. scielo.br

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Stretch3200-3400
C=O Stretch1700-1750
C=C Stretch (Aromatic)1450-1600
C-F Stretch1000-1400
C-Cl Stretch600-800
C≡C Stretch2100-2260
C=C Stretch (Alkene)1620-1680

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.org This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, offering an unambiguous depiction of its solid-state conformation.

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal structure obtained from X-ray diffraction would reveal how individual molecules of this compound are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The N-H group of the carbamate can act as a hydrogen bond donor, while the C=O group can act as a hydrogen bond acceptor, potentially leading to the formation of dimers or extended networks in the solid state. researchgate.net Understanding these interactions is crucial as they can significantly influence the physical properties of the compound, such as its melting point and solubility.

Investigation of Polymorphism and Different Solid-State Forms of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds as different polymorphs can exhibit distinct physical and chemical properties. scielo.br The parent compound, Efavirenz, is known to exhibit polymorphism, with at least five different forms identified. scielo.br Given this, it is highly probable that this compound may also exist in different polymorphic forms.

Determination of Chiral Purity and Enantiomeric Excess for the Chemical Compound

The stereochemical integrity of pharmaceutical compounds is a critical attribute, directly influencing their pharmacological and toxicological profiles. For this compound, which possesses a single stereocenter at the C4 position of the benzoxazinone (B8607429) ring, the determination of chiral purity and enantiomeric excess (ee) is paramount. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. fccc.edu A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. fccc.edu

The primary analytical techniques for determining the enantiomeric purity of Efavirenz and its analogs, including the penteneyne derivative, are chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.netsapub.org These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC methods have been extensively developed for the enantiomeric separation of Efavirenz. These methods can be readily adapted for this compound due to their structural similarity. A common approach involves using a polysaccharide-based CSP, such as amylose (B160209) or cellulose (B213188) derivatives. asianpubs.orgresearchgate.net The separation is typically achieved under normal or reversed-phase conditions.

For instance, a validated reverse-phase chiral HPLC method for Efavirenz utilizes a Lux Amylose-2 column. asianpubs.org The mobile phase, a mixture of 0.1% formic acid in water and acetonitrile, allows for the baseline separation of the (S)- and (R)-enantiomers. asianpubs.org The detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 252 nm. asianpubs.org The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. wikipedia.org

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. A rapid isocratic chiral UPLC method for separating Efavirenz enantiomers employs a chiral column like the Chiracel OD-H. sapub.org The mobile phase often consists of a mixture of n-hexane and isopropyl alcohol. sapub.org The high resolution achieved with UPLC allows for accurate quantification of even trace amounts of the undesired enantiomer. sapub.org

The table below summarizes typical parameters for the chiral analysis of Efavirenz analogs, which are applicable to this compound.

ParameterHPLC MethodUPLC Method
Column Lux Amylose-2 (amylose tris(5-chloro-2-methyl phenyl carbamate))Chiracel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase 0.1% Formic Acid in Water:Acetonitrile (55:45, v/v)n-Hexane:Isopropyl Alcohol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 252 nmPhotodiode Array (PDA) at 254 nm
Column Temp. 25 °C30 °C
LOD ~0.01 mg/mL~0.075 µg/mL
LOQ ~0.04 mg/mL~0.249 µg/mL

This table presents a synthesis of data from published methods for the chiral separation of Efavirenz. sapub.orgasianpubs.org LOD: Limit of Detection; LOQ: Limit of Quantitation.

Conformational Analysis and Stereochemical Considerations of the Penteneyne Side Chain

The penteneyne functional group consists of a carbon-carbon triple bond (alkyne) and a carbon-carbon double bond (alkene). libretexts.org The stereochemistry of the double bond can exist as either cis (Z) or trans (E) isomers, although the synthetic route to Efavirenz analogs typically favors a specific isomer. Furthermore, rotation around the single bonds within the side chain leads to different conformations.

Rotational Barriers and Preferred Conformations

The rotation around the single bond connecting the alkyne and alkene moieties, as well as the bond between the quaternary carbon (C4) and the alkyne, is subject to rotational barriers. These barriers arise from steric and electronic interactions between the substituents. pocketdentistry.com The size of the substituents significantly impacts the height of these rotational energy barriers. pocketdentistry.com

Computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the conformational landscape of such molecules. nih.govresearchgate.net 1D and 2D NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of protons, which helps in deducing the preferred spatial arrangement of the side chain relative to the benzoxazinone core. Studies on Efavirenz and its analogs have utilized NMR to probe conformational changes upon binding to its target, HIV-1 reverse transcriptase. nih.gov These studies highlight the conformational plasticity of the binding pocket to accommodate the inhibitor. nih.gov

Stereochemical Implications

The interaction of Efavirenz analogs with the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase is known to be highly sensitive to the conformation of the side chain. acs.org The binding pocket itself can undergo conformational changes to accommodate different inhibitors. acs.org Therefore, understanding the low-energy conformations of the penteneyne side chain is critical for structure-activity relationship (SAR) studies and the design of new, more potent analogs.

The following table outlines the key stereochemical and conformational features of the penteneyne side chain.

FeatureDescription
Stereocenter C4 of the benzoxazinone ring has a defined (S)-configuration.
Alkene Geometry The double bond can exist as cis (Z) or trans (E) isomers.
Rotational Freedom Rotation exists around the C4-alkyne and alkyne-alkene single bonds.
Influencing Factors Steric hindrance, electronic effects, and solvent interactions influence the preferred conformation.
Analytical Techniques NMR spectroscopy (NOE), X-ray crystallography, and computational modeling are used for conformational analysis.

Molecular Mechanisms of Interaction with Biological Macromolecules in Vitro Focus

Investigation of Binding Mechanisms to Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

The mechanism of action for NNRTIs like Efavirenz (B1671121) is the inhibition of HIV-1 RT. patsnap.commdpi.com It is hypothesized that Efavirenz Penteneyne follows the same fundamental binding mechanism due to its significant structural similarity to Efavirenz.

NNRTIs are allosteric inhibitors, meaning they bind to a site on the enzyme that is distinct from the active site. mdpi.com For Efavirenz, this binding occurs in a specific, hydrophobic pocket within the p66 subunit of the HIV-1 RT heterodimer. nih.govpsu.edu This NNRTI binding pocket is located approximately 10-15 Å from the polymerase catalytic site. nih.govresearchgate.net

The binding of the inhibitor to this allosteric site induces significant conformational changes in the enzyme. patsnap.com This structural alteration distorts the polymerase active site, which includes key aspartate residues (D110, D185, D186), rendering the enzyme catalytically inactive. patsnap.comresearchgate.net Studies using hydrogen exchange mass spectrometry on the Efavirenz-RT complex have shown that inhibitor binding leads to a rigidification of multiple regions of the enzyme, extending beyond the immediate binding pocket to the thumb and connection subdomains and even the RNase H domain, which is located about 50-60 Å away. nih.govresearchgate.net It is theorized that the binding pocket itself does not exist in a stable state in the absence of the inhibitor; rather, the inhibitor selects and stabilizes a specific enzyme conformation. psu.edunih.gov Given its structural similarity, this compound is expected to interact with the same allosteric pocket, inducing a similar cascade of conformational changes that lead to the inhibition of the enzyme.

The allosteric binding mechanism of NNRTIs typically results in non-competitive inhibition with respect to the deoxynucleoside triphosphate (dNTP) substrate. nih.govnih.gov Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate (ES) complex, reducing the maximum velocity (Vmax) of the reaction without altering the substrate's affinity for the enzyme (Km). mit.edu

While specific kinetic parameters (Ki) for the inhibition of HIV-1 RT by this compound are not available in the reviewed literature, the established non-competitive profile of Efavirenz strongly suggests a similar kinetic behavior. nih.gov The inhibitor effectively lowers the concentration of functional enzyme available for catalysis, thereby halting viral DNA synthesis. patsnap.com

Table 1: General Characteristics of Enzyme Inhibition Types
Inhibition TypeInhibitor Binding SiteEffect on VmaxEffect on Km
CompetitiveBinds only to the enzyme's active siteUnchangedIncreases
Non-CompetitiveBinds to an allosteric site on the enzyme or enzyme-substrate complexDecreasesUnchanged
UncompetitiveBinds only to the enzyme-substrate complex at an allosteric siteDecreasesDecreases

Molecular Recognition Processes and Ligand-Target Dynamics

The process by which a ligand like this compound recognizes and binds to its target is a dynamic event governed by the principles of molecular recognition. numberanalytics.com This process involves the ligand and protein fluctuating through various conformational states. bohrium.comfrontiersin.org The prevailing model for NNRTI binding involves an initial "conformational selection" event, where the inhibitor binds to a pre-existing, favorable conformation of the enzyme. bohrium.com This is often followed by an "induced fit" mechanism, where the binding event triggers further conformational adjustments in both the ligand and the protein to optimize the interaction. bohrium.com

Molecular dynamics (MD) simulations are powerful computational tools used to study these dynamic interactions at an atomic level. numberanalytics.comfrontiersin.org Studies of Efavirenz binding to RT have revealed a slow, tight-binding interaction. nih.gov The flexibility of both the enzyme and the inhibitor is critical for achieving the stable, high-affinity complex that results in potent inhibition. nih.gov The penteneyne moiety of this compound, with its own unique flexibility and electronic properties, would participate in this intricate recognition process, likely influencing the kinetics and thermodynamics of binding to HIV-1 RT.

Structure-Activity Relationship (SAR) Studies of the Penteneyne Moiety's Influence on Molecular Interaction

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical features of a molecule contribute to its biological activity. For this compound, the key structural difference from Efavirenz is the penteneyne side chain, making it a focal point for SAR analysis. vulcanchem.comresearchgate.net

The side chain at the C4 position of the benzoxazinone (B8607429) core of Efavirenz is critical for its potent inhibitory activity. Research on various Efavirenz analogues has demonstrated the sensitivity of antiviral potency to modifications in this region. researchgate.netnih.gov

Studies where the entire cyclopropylacetylene (B33242) side chain was replaced by other groups, such as alkyloxy moieties, have been conducted to probe the requirements for binding. researchgate.net In one such study, replacing the cyclopropane (B1198618) ring with small heterocyclic rings resulted in several analogues with potency equivalent to Efavirenz against both wild-type and mutant HIV-1 RT. researchgate.net The terminal alkyne group itself is known to be a π-electron-rich feature that can enhance binding affinity to proteins through noncovalent interactions. nih.gov This suggests that the triple bond within the penteneyne moiety is likely a key contributor to the binding energy of this compound within the hydrophobic allosteric pocket of RT. The additional alkene component and methyl group in the penteneyne structure, compared to the cyclopropylethynyl group, would further modulate the shape, size, and electronic profile of the side chain, thereby influencing its fit and interaction with amino acid residues in the binding pocket.

Table 2: Selected SAR Findings for Efavirenz Analogues
Modification AreaExample ModificationImpact on ActivityReference
C4 Side ChainReplacement of cyclopropane with small heterocyclesSeveral analogues maintained potency equivalent to Efavirenz researchgate.net
Aromatic Ring5,6-difluoro substitutionEquipotent to Efavirenz nih.gov
Aromatic Ring6-methoxy substitutionEquipotent to Efavirenz nih.gov
N-1 PositionSubstitution with 1,2,3-triazole containing fragmentsResulted in compounds with IC50 values comparable to Tenofovir researchgate.net

Stereochemistry is a critical determinant of the biological activity of Efavirenz and its analogues. Efavirenz itself is the (S)-enantiomer, and this specific spatial arrangement is essential for its potent anti-HIV activity. nih.gov Research into related analogues has confirmed the stereospecificity of the interaction with HIV-1 RT. For instance, the synthesis and biological evaluation of an Efavirenz enyne analogue revealed that the (R)-enantiomer was inactive in an in vitro reverse transcriptase inhibition assay. rsc.org

This finding underscores that only the correct stereoisomer can productively bind within the chiral environment of the enzyme's allosteric pocket to induce the conformational changes necessary for inhibition. The quaternary carbon center (C4) to which the penteneyne and trifluoromethyl groups are attached must possess the (S)-configuration for the molecule to be active. This specificity ensures that the side chain and other key functional groups are oriented correctly to engage with the appropriate residues within the NNRTI binding site.

Exploration of Potential Off-Target Molecular Interactions (e.g., other enzymatic pathways, receptor binding characterization)

Information regarding the specific off-target molecular interactions of this compound is not available in the provided search results. Scientific literature extensively covers the off-target effects of the parent compound, efavirenz, but does not delineate the specific enzymatic pathway interactions or receptor binding characterization for the this compound analogue. This compound is identified as a synthesis-related product of efavirenz. who.int

The off-target profile of the parent compound, efavirenz, involves interactions with various metabolic enzymes and receptors. For instance, efavirenz is a known inducer of cytochrome P450 enzymes CYP3A4 and CYP2B6, and UDP-glucuronosyltransferase 1A1 (UGT1A1). europa.eu It may also induce CYP2C19 and CYP2C9, although in vitro inhibition has also been observed. europa.eu The metabolism of numerous drugs can be altered when co-administered with efavirenz due to these interactions. drugbank.com

Furthermore, some of the neuropsychiatric effects of efavirenz have been postulated to be mediated through interactions with cannabinoid receptors or the serotonin (B10506) 5-HT2A receptor. wikipedia.org Efavirenz appears to act as an antagonist at the 5-HT2A receptor, though the exact mechanisms are still under investigation. wikipedia.org

However, it is crucial to reiterate that these findings pertain to efavirenz. Without specific studies on this compound, it is not scientifically accurate to extrapolate these off-target characteristics to this specific synthesis-related product. Further research is required to characterize the unique molecular interactions of this compound with biological macromolecules.

Based on a comprehensive search for scientific literature, there is no available research specifically focusing on the computational chemistry and molecular modeling of the compound "this compound." While this compound is identified as a synthesis-related product of Efavirenz, dedicated studies on its electronic structure, molecular docking, and molecular dynamics are not present in the public domain who.int.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline. The lack of specific data for "this compound" prevents a thorough and informative discussion on the following requested topics:

Quantum Chemical Calculations for Electronic Structure and Reactivity: No published data exists on the electronic descriptors or predicted spectroscopic properties of this compound.

Molecular Docking Simulations for Ligand-Target Binding Prediction: There are no available studies detailing the ligand-protein interaction profiles or computed binding free energies for this specific compound.

Molecular Dynamics Simulations for Conformational Exploration and Interfacial Behavior: Research on the conformational analysis and interfacial behavior of this compound through molecular dynamics is not available.

To maintain the integrity of scientific accuracy and strictly adhere to the user's request to focus solely on "this compound," the article cannot be written. Generating content without supporting research would result in speculation and would not meet the required standards of a professional and authoritative article.

Computational Chemistry and Molecular Modeling Studies of Efavirenz Penteneyne

Molecular Dynamics Simulations for Conformational Exploration and Interfacial Behavior

Conformational Sampling of Efavirenz (B1671121) Penteneyne in Solution and within Binding Pockets

The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity. For Efavirenz Penteneyne, conformational sampling would be essential to understand the spatial arrangements it can adopt, both freely in a solvent and when constrained within the binding pocket of a target protein, such as HIV-1 reverse transcriptase (RT).

In Solution: In an aqueous environment, this compound's conformational landscape would be explored using molecular dynamics (MD) simulations. These simulations would model the interactions between the compound and surrounding water molecules, allowing for the identification of low-energy, stable conformations. The flexibility would primarily arise from the rotation around the single bonds in the 3-methylbut-3-en-1-ynyl side chain.

Within Binding Pockets: Within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT, the conformational possibilities of this compound would be more restricted. Docking studies, followed by MD simulations of the protein-ligand complex, would be the primary tools for investigation. nih.govtandfonline.com These studies would elucidate the preferred binding pose and the key interactions stabilizing the complex. The "butterfly" or "horseshoe" conformation adopted by many NNRTIs within the binding pocket would likely be a starting point for these investigations. mdpi.com

Table 1: Illustrative Conformational Analysis Parameters for this compound

ParameterIn Solution (e.g., Water)Within HIV-1 RT Binding Pocket
Primary Flexible Dihedral Cα-C≡C-C(CH3)=CH2Cα-C≡C-C(CH3)=CH2
Key Intermolecular Interactions Hydrogen bonds with waterHydrogen bonds (e.g., with Lys101, Lys103), π-π stacking (e.g., with Tyr181, Tyr188, Phe227, Trp229), and hydrophobic interactions. researchgate.net
Predicted Dominant Conformation Extended and flexible side chainConstrained, potentially bent "butterfly-like" conformation.
Computational Method Molecular Dynamics (MD)Docking followed by MD Simulations

Analysis of Ligand-Induced Dynamic Changes in Target Protein Structures

The binding of a ligand to a protein is not a simple lock-and-key event but a dynamic process that can induce conformational changes in the protein. For this compound, its binding to HIV-1 RT would be expected to alter the protein's dynamics, which can be studied using computational methods like MD simulations and principal component analysis (PCA). mdpi.com

Studies on Efavirenz have shown that NNRTI binding can impact the dynamics of distant regions of the HIV-1 RT structure, including the p66 thumb and RNase H domains. mdpi.com It is plausible that this compound would induce similar allosteric effects. By comparing MD trajectories of the apo (unbound) protein with the this compound-bound complex, researchers could identify changes in the flexibility of different protein subdomains. These dynamic changes are often crucial for the inhibitor's mechanism of action, which involves allosterically disrupting the enzyme's catalytic function. mdpi.com

Table 2: Potential Ligand-Induced Dynamic Changes in HIV-1 RT by this compound

Protein RegionPredicted Change in DynamicsImplication for Function
NNIBP Decreased flexibility/stabilization of the pocket.Enhanced binding affinity.
p66 Thumb Subdomain Altered conformational sampling. mdpi.comDisruption of polymerase activity.
Polymerase Active Site Indirect changes in geometry.Inhibition of DNA synthesis.
RNase H Domain Potential long-range dynamic perturbations. mdpi.comPossible modulation of RNase H activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Development of Predictive Models for Analog Activity Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound and its potential analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be highly valuable. tandfonline.comresearchgate.nettandfonline.comnih.gov These approaches have been successfully applied to series of Efavirenz derivatives to build predictive models for their inhibitory activity against both wild-type and mutant HIV-1 RT. tandfonline.comresearchgate.net

The process would involve:

Building a dataset: A series of this compound analogs with varying substituents would need to be synthesized and their biological activity (e.g., IC50 values) determined.

Molecular modeling and alignment: 3D structures of the analogs would be generated and aligned based on a common scaffold.

Calculating molecular fields: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated around the aligned molecules.

Developing the QSAR model: Statistical methods like partial least squares (PLS) would be used to create a mathematical equation linking the variations in the molecular fields to the differences in biological activity.

The resulting QSAR models, often visualized as contour maps, would highlight which regions of the molecule are sensitive to modification. For instance, a model might indicate that bulky substituents are favored in one area, while electronegative groups are preferred in another to enhance activity. tandfonline.comtandfonline.com

Table 3: Illustrative QSAR Model Parameters for this compound Analogs

ParameterDescriptionPotential Finding
r² (Coefficient of Determination) A measure of how well the model fits the data.A value > 0.6 would indicate a good model fit.
q² (Cross-validated r²) A measure of the model's predictive ability.A value > 0.5 would suggest good predictive power. tandfonline.com
Steric Contour Maps Show regions where bulky or smaller groups affect activity.Might indicate that modifications to the penteneyne side chain impact activity.
Electrostatic Contour Maps Show regions where positive or negative charges are favored.Could highlight the importance of the trifluoromethyl group for electrostatic interactions.

Database Mining and Similarity Searching for Related Chemical Space Exploration

Cheminformatics tools are essential for exploring the vast chemical space around a lead compound like this compound.

Similarity Searching: Starting with the 2D or 3D structure of this compound, similarity searching could be performed on large chemical databases (e.g., ZINC, PubChem, ChEMBL). This would involve using molecular fingerprints or other structural descriptors to identify commercially available or synthetically accessible compounds with similar structural features. These "hit" compounds could then be acquired and tested for activity, potentially leading to the discovery of novel scaffolds for NNRTIs. acs.org

Database Mining: More broadly, database mining can be used to identify compounds that are not necessarily structurally similar but may possess similar biological activity. This can be achieved through pharmacophore modeling, where the key 3D arrangement of functional groups responsible for binding is defined based on the structure of this compound within the HIV-1 RT binding pocket. This pharmacophore model can then be used as a query to screen databases for molecules that match the required spatial and chemical features, even if their underlying scaffold is different. harvard.edu This approach has been used to identify novel classes of NNRTIs. mdpi.com

Analytical Method Development and Quality Control Applications for Efavirenz Penteneyne

Development and Validation of Advanced Analytical Methods for Detection and Quantification

The precise detection and quantification of Efavirenz (B1671121) Penteneyne, often present as an impurity in Efavirenz drug substances, necessitate the development and validation of highly sensitive and specific analytical methods. Regulatory bodies mandate stringent control over impurities in active pharmaceutical ingredients (APIs), making robust analytical procedures a cornerstone of pharmaceutical quality assurance.

Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the analysis of Efavirenz and its related compounds, including Efavirenz Penteneyne. rjpdft.com Reversed-phase HPLC (RP-HPLC) methods are particularly favored for their ability to separate compounds with varying polarities.

A typical RP-HPLC method for the analysis of Efavirenz impurities would be developed and validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. ijarsct.co.inresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Efavirenz Impurity Profiling

ParameterTypical Conditions
Column C18 (e.g., Inertsil-ODS 3V, 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% o-Phosphoric acid) and an organic solvent (e.g., Acetonitrile)
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 245 nm
Column Temperature 45°C

This interactive table outlines typical starting parameters for an HPLC method. The mobile phase composition and gradient are optimized to achieve adequate resolution between Efavirenz, this compound, and other potential impurities.

While HPLC is the workhorse for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile impurities or for confirmatory identification. semanticscholar.orgnih.gov For non-volatile compounds like this compound, derivatization might be necessary to enhance volatility for GC analysis. However, LC-MS/MS is generally preferred for its direct applicability to a wider range of pharmaceutical compounds. ijpsonline.com

Impurity Profiling and Accurate Purity Determination of the Chemical Compound

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug. This compound is recognized as a potential impurity in Efavirenz. Analytical methods must be capable of quantifying such impurities with high accuracy.

The validation of these methods involves demonstrating their suitability for their intended purpose. researchgate.net This includes establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound, ensuring that even trace levels can be reliably detected and measured. journaljpri.com

Table 2: Representative Validation Parameters for an Efavirenz Impurity Method

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or other impurities at the retention time of this compound.
Linearity (Correlation Coefficient, r²) ≥ 0.999 over the specified concentration range. ijarsct.co.in
Accuracy (% Recovery) Typically between 80.0% and 120.0% for impurities. journaljpri.com
Precision (% RSD) Repeatability and Intermediate Precision RSD ≤ 15%. ijarsct.co.in
LOD Signal-to-Noise ratio of 3:1.
LOQ Signal-to-Noise ratio of 10:1.

This interactive table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines, ensuring the reliability of the analytical method for impurity quantification.

Role of this compound as a Reference Standard in Pharmaceutical Quality Control Research

This compound plays a crucial role as a reference standard in the quality control of Efavirenz. A reference standard is a highly purified compound that is used as a benchmark for identification and quantification. The availability of well-characterized reference standards for impurities is essential for the accurate assessment of the purity of the API.

As a reference standard, this compound is used to:

Identify and confirm the presence of this specific impurity in batches of Efavirenz drug substance.

Quantify the level of the impurity to ensure it does not exceed the limits set by regulatory authorities.

Validate analytical methods by spiking it into samples to assess the method's accuracy, precision, and specificity. ijarsct.co.in

The synthesis and characterization of this compound for use as a reference standard involve extensive analytical testing to confirm its identity and purity.

Investigation of Chemical Degradation Pathways and Stability Studies

Understanding the chemical stability of a drug substance and its potential degradation products is a critical component of pharmaceutical development. Forced degradation studies are conducted to identify the likely degradation products that may arise during storage and handling, and to establish the stability-indicating nature of analytical methods. gigvvy.cominternationalscholarsjournals.com

Efavirenz has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to study its degradation pathways. eijppr.comresearchgate.netnih.gov While specific degradation studies on isolated this compound are not widely published, its structural similarity to Efavirenz suggests it may undergo similar degradation.

Forced degradation studies on Efavirenz have shown that it is susceptible to degradation under hydrolytic and thermal stress. gigvvy.com The degradation products are often characterized using hyphenated techniques like LC-MS, which provides both chromatographic separation and mass spectrometric identification. researchgate.net A stability-indicating HPLC method is one that can resolve the parent drug from all its degradation products, ensuring that the assay for the active ingredient is not affected by the presence of degradants. researchgate.netijpbs.com

Table 3: Summary of Forced Degradation Conditions for Efavirenz

Stress ConditionReagent/ConditionTypical Outcome for Efavirenz
Acid Hydrolysis 1N HCl, 80°CMild degradation observed. eijppr.com
Base Hydrolysis 0.1N NaOH, 60°CMore susceptible to degradation compared to acidic conditions. eijppr.com
Oxidative Stress 3% H₂O₂Generally found to be stable. researchgate.net
Thermal Stress 105°CSignificant degradation can occur. gigvvy.com
Photolytic Stress UV light (254 nm)Degradation observed. eijppr.com

This interactive table summarizes the conditions used in forced degradation studies of Efavirenz and the general stability profile observed. The degradation pathways of this compound are likely to be influenced by the reactivity of its penteneyne moiety in addition to the benzoxazine (B1645224) core it shares with Efavirenz.

No Mechanistic Metabolism and Biotransformation Studies Found for this compound

A comprehensive search of available scientific literature and chemical databases has revealed no specific studies on the mechanistic metabolism and biotransformation of the chemical compound "this compound."

While extensive research exists for the metabolism of the well-known antiretroviral drug Efavirenz, information regarding the metabolic pathways of this compound is not publicly available.

This compound, chemically identified as (S)-6-Chloro-4-(3-methylbut-3-en-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is documented primarily as a synthesis-related impurity or an analogue of Efavirenz. allmpus.comvulcanchem.comglppharmastandards.comchemicea.com The structural difference lies in the side chain, where Efavirenz has a cyclopropylethynyl group, this compound possesses a 3-methylbut-3-en-1-ynyl group. vulcanchem.com

Due to the absence of research data on the metabolism of this compound, the following sections of the requested article outline cannot be addressed:

Mechanistic Metabolism and Biotransformation Studies of Efavirenz Penteneyne

Comparative Analysis of Efavirenz (B1671121) Penteneyne Metabolism with Efavirenz

It is crucial to distinguish between Efavirenz and Efavirenz Penteneyne. The metabolic data for Efavirenz, which is extensively metabolized by cytochrome P450 enzymes, particularly CYP2B6 and to a lesser extent CYP3A4, should not be extrapolated to this compound without specific experimental evidence.

Future Directions and Emerging Research Perspectives for Efavirenz Penteneyne

Novel Synthetic Methodologies for Enhanced Efficiency and Stereocontrol

The synthesis of Efavirenz (B1671121), a complex molecule with a crucial stereocenter, has been a subject of intense research aimed at improving efficiency, reducing costs, and enhancing stereochemical control. Early syntheses were often lengthy and involved hazardous reagents. seu.edunih.gov Current research is focused on developing more elegant and sustainable synthetic routes.

Another area of focus is on organocatalysis to achieve high enantioselectivity. Researchers have explored metal-free, enantioselective trifluoromethylation of an alkynyl ketone intermediate using cinchonidine (B190817) and quinine-based organocatalysts. nih.gov While initial attempts showed moderate enantiomeric excess (ee), optimizations have improved this to up to 80% ee. nih.gov The final cyclization step then yields Efavirenz, which can be further purified to >99% ee by recrystallization. nih.gov These methods avoid the use of toxic metals, aligning with the principles of green chemistry. mdpi.com

Efforts are also being made to improve the synthesis of key intermediates, such as cyclopropyl (B3062369) acetylene (B1199291), which is an expensive and difficult-to-handle raw material. seu.edu Research into one-pot syntheses using milder chlorinating agents like Ph3PCl2 aims to prevent unwanted ring-opening side reactions that are common with harsher reagents. seu.edu

| One-Pot Intermediate Synthesis | Focuses on improving the synthesis of cyclopropyl acetylene using mild chlorinating agents (e.g., Ph3PCl2) to avoid ring-opening. seu.edu | Potentially reduces cost and complexity by improving the synthesis of a key raw material. | Aims to improve upon syntheses that used reagents like n-BuLi or PCl5. seu.edu |

Further Elucidation of Detailed Molecular Interactions and Biological Pathways

Efavirenz's primary mechanism of action is the non-competitive inhibition of HIV-1 reverse transcriptase (RT), an enzyme critical for viral replication. drugbank.com The penteneyne moiety (cyclopropylethynyl group) is integral to this interaction, fitting into a specific hydrophobic pocket of the enzyme, known as the non-nucleoside inhibitor binding pocket (NNIBP). seu.edu However, ongoing research is revealing a more complex web of molecular interactions and effects on biological pathways beyond its primary target.

The metabolism of Efavirenz is predominantly mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2B6 and, to a lesser extent, CYP3A4. pharmgkb.orghiv-druginteractions.org Efavirenz is hydroxylated by these enzymes to form metabolites like 8-hydroxy-efavirenz. pharmgkb.org It also acts as an inducer of these same enzymes, a process known as autoinduction, which can affect its own plasma concentration and lead to drug-drug interactions. drugbank.compharmgkb.org Further research aims to precisely quantify these interactions to better predict their clinical consequences.

More recent studies have uncovered that Efavirenz can trigger other cellular pathways. For instance, research in lung cancer cell lines has shown that Efavirenz can induce the DNA damage response pathway. oncotarget.com This involves the upregulation of the ATM signaling pathway, which in turn activates the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis. oncotarget.com These findings suggest that the compound's effects are not limited to its antiviral activity and may have implications in other therapeutic areas, a subject requiring deeper investigation.

Table 2: Key Molecular Interactions and Biological Pathways of Efavirenz

Interacting Molecule/Pathway Type of Interaction Biological Consequence
HIV-1 Reverse Transcriptase (RT) Non-competitive inhibition of the enzyme's catalytic site. drugbank.com Blocks viral RNA conversion to DNA, inhibiting HIV replication. drugbank.com
Cytochrome P450 2B6 (CYP2B6) Substrate and inducer. pharmgkb.org Primary metabolic pathway for Efavirenz clearance; potential for drug-drug interactions. pharmgkb.orghiv-druginteractions.org
Cytochrome P450 3A4 (CYP3A4) Substrate and inducer. pharmgkb.org Secondary metabolic pathway; contributes to drug-drug interactions. pharmgkb.orghiv-druginteractions.org
Pregnane X Receptor (PXR, NR1I2) Activation. pharmgkb.org Mediates the induction of CYP3A4. pharmgkb.org
Constitutive Androstane Receptor (CAR, NR1I3) Activation. pharmgkb.org Mediates the induction of CYP2B6. pharmgkb.org

| ATM/p53 Signaling Pathway | Upregulation/Activation in certain cell types. oncotarget.com | Induces DNA damage response, leading to cell cycle arrest or apoptosis. oncotarget.com |

Advanced Applications of Computational Modeling and Machine Learning in Compound Design

The design and discovery of new drugs are being revolutionized by computational modeling and machine learning (ML). irispublishers.comresearchgate.net These in silico techniques offer the potential to dramatically accelerate the development of next-generation analogs of Efavirenz Penteneyne by predicting their properties and interactions before they are ever synthesized in a lab.

Computational modeling, including molecular docking and molecular dynamics simulations, can be used to visualize and analyze the precise interactions between Efavirenz analogs and the HIV-1 RT binding pocket. nih.gov For example, modeling programs like Chimera have been used to visualize how a modified analog, such as one with a cyclobutyl group instead of a cyclopropyl group, would fit within the enzyme. seu.edu Such studies can help researchers understand structure-activity relationships (SAR) and predict how changes to the penteneyne moiety might affect binding affinity and potency. nih.gov This is particularly crucial for designing compounds that can overcome drug resistance, which often arises from mutations within the binding pocket.

Furthermore, machine learning algorithms are emerging as powerful tools in drug discovery. researchgate.net By training ML models on large datasets of existing NNRTIs and their associated biological activities and properties, it may become possible to predict the efficacy of novel, hypothetical Efavirenz analogs. irispublishers.com These models can screen vast virtual libraries of compounds to identify candidates with a high probability of success, optimizing for factors like high potency, favorable metabolic profiles, and reduced off-target effects. researchgate.net This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. researchgate.netmdpi.com

Rational Design and Synthesis of Next-Generation Analogs with Tuned Penteneyne Moieties

The ultimate goal of the ongoing research is the rational design and synthesis of next-generation analogs that retain the potency of Efavirenz while overcoming its limitations, such as its central nervous system side effects and susceptibility to resistance. nih.govnih.gov This involves making targeted chemical modifications to the molecule, with a particular focus on the penteneyne side chain. seu.edu

One strategy involves altering the cyclopropyl ring of the penteneyne group. seu.edu The high ring strain of the three-membered cyclopropyl ring makes it susceptible to ring-opening reactions during synthesis. seu.edu Researchers have proposed and modeled the replacement of this group with larger, less strained cyclic hydrocarbons like a cyclobutyl ring. seu.edu However, early attempts to replace the cyclopropyl group with non-hydrocarbon rings such as pyridyl, furanyl, and thienyl did not result in a significant increase in activity, possibly due to the larger size of these groups hindering their fit in the binding pocket. seu.edu

The principles behind the successful development of another NNRTI, Doravirine, provide a roadmap for this rational design process. nih.gov Doravirine was designed specifically to address the known liabilities of earlier NNRTIs like Efavirenz. By focusing on structural biology to improve the resistance profile and concentrating on the metabolic profile to limit drug-drug interactions, a more refined compound was created. nih.gov Applying a similar approach to the Efavirenz scaffold—using computational modeling to predict the effects of tuning the penteneyne moiety and focusing on SAR—could lead to a superior second-generation compound. nih.govmdpi.com This rational, multi-parameter optimization is the future of developing safer and more effective antiviral agents based on the this compound structure.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Answer : Adhere to STROBE or CONSORT guidelines for observational/clinical trials. Publish raw data (e.g., plasma concentrations, genotype frequencies) in supplementary materials. Document laboratory protocols in detail, including instrument calibration and quality control steps .

Tables

Q. Table 1. Key Genetic Variants Impacting this compound Metabolism

VariantEnzyme AffectedMetabolic PhenotypeClinical Impact
CYP2B6 516G>TCYP2B6Slow Metabolizer↑ Plasma efavirenz, ↑ neurotoxicity risk
CYP2A6*48A/CCYP2A6Intermediate↑ CSF 8-hydroxy-efavirenz
CYP3A4*22CYP3A4Reduced ActivityMinor role in efavirenz clearance
Sources:

Q. Table 2. Method Validation Parameters for Efavirenz Quantification

ParameterHPLC (Plasma)LC-MS/MS (CSF)
LLOD0.05 µg/mL0.01 µg/mL
Accuracy (%)90–11085–115
Intra-day CV (%)<10<15
Sources:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.